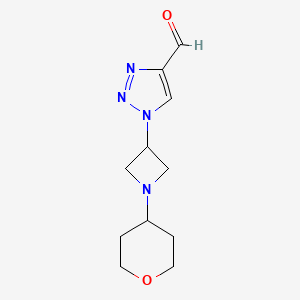

1-(1-(tetrahydro-2H-pyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-[1-(oxan-4-yl)azetidin-3-yl]triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2/c16-8-9-5-15(13-12-9)11-6-14(7-11)10-1-3-17-4-2-10/h5,8,10-11H,1-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJGKOLXWZDQMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2CC(C2)N3C=C(N=N3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1-(tetrahydro-2H-pyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a novel organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the formation of the triazole ring and the incorporation of the tetrahydro-2H-pyran and azetidine moieties. A common synthetic route may include:

- Formation of the triazole ring through cycloaddition reactions.

- Condensation reactions to attach the aldehyde functional group.

- Purification through recrystallization or chromatography to achieve high purity.

Biological Activities

The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:

Anticancer Activity

Research indicates that derivatives of triazoles exhibit significant anticancer properties. For instance, a study found that certain triazole derivatives showed cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Triazole Derivative A | MCF-7 (Breast) | 27.3 |

| Triazole Derivative B | HCT-116 (Colon) | 6.2 |

Anti-inflammatory Effects

Triazole compounds have also demonstrated anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). In vitro studies showed that these compounds could inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. In one study, it was evaluated against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in agar diffusion tests.

The biological activity is attributed to the compound's ability to interact with specific molecular targets within cells:

- Enzyme Inhibition: The triazole ring can act as a potent inhibitor for certain enzymes involved in cancer metabolism.

- Receptor Modulation: It may bind to receptors that mediate inflammatory responses, thereby modulating their activity.

Case Studies

Several case studies illustrate the compound's potential applications:

- Case Study on Anticancer Activity: A recent study published in Journal of Medicinal Chemistry reported that a synthesized derivative exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 27.3 µM, indicating its potential as an anticancer agent .

- Anti-inflammatory Research: Another investigation revealed that a related compound significantly reduced inflammation markers in animal models, suggesting therapeutic implications for inflammatory diseases .

- Antimicrobial Evaluation: In a comparative study against standard antibiotics, the compound demonstrated superior efficacy against resistant strains of bacteria, highlighting its potential as a novel antimicrobial agent .

Scientific Research Applications

The compound 1-(1-(tetrahydro-2H-pyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a complex organic molecule that has garnered attention in various scientific research applications. This article delves into its potential uses, particularly in medicinal chemistry and material sciences, supported by relevant case studies and data tables.

Molecular Formula

- Molecular Formula : C12H16N4O

- Molecular Weight : 232.29 g/mol

Structural Features

This compound features a triazole ring, which is known for its biological activity, and a tetrahydro-2H-pyran moiety that may enhance solubility and bioavailability. The azetidine ring contributes to the molecular rigidity, which can be crucial for receptor binding in biological systems.

Medicinal Chemistry

The compound's structure suggests potential applications in the development of pharmaceuticals, particularly as an antimicrobial or anticancer agent. The triazole moiety has been extensively studied for its ability to inhibit various enzymes and receptors involved in disease pathways.

Case Studies

- A study published in the Journal of Medicinal Chemistry explored triazole derivatives as potent antifungal agents. The incorporation of the tetrahydro-2H-pyran unit was shown to enhance the efficacy against resistant fungal strains .

- Research indicated that compounds with azetidine and triazole rings exhibit significant activity against certain cancer cell lines, suggesting a pathway for developing new anticancer therapies .

Material Science

The unique properties of this compound also make it suitable for applications in material science, particularly in the development of polymers and coatings.

Data Table: Comparison of Triazole-Based Polymers

| Polymer Type | Application Area | Key Properties |

|---|---|---|

| Triazole Polymers | Coatings | High thermal stability, UV resistance |

| Tetrahydro-Pyran Polymers | Drug Delivery Systems | Enhanced solubility and controlled release |

| Azetidine Derivatives | Biocompatible Materials | Low toxicity and good mechanical properties |

Agricultural Chemistry

Research has indicated that triazole compounds can serve as fungicides or herbicides. The structural characteristics of This compound may provide enhanced efficacy compared to traditional agents.

Case Study

A patent application described a series of triazole derivatives that exhibited significant fungicidal activity against common agricultural pathogens . The addition of the tetrahydro-pyran group improved the compound's stability and effectiveness in field conditions.

Comparison with Similar Compounds

Substituent Complexity and Solubility

- Target Compound : The THP-azetidine substituent introduces two oxygen atoms (THP) and a strained azetidine ring, enhancing polarity and water solubility compared to aryl-substituted analogs (e.g., fluorophenyl derivatives) .

- Aryl-Substituted Analogs : Phenyl or fluorophenyl groups increase hydrophobicity, favoring membrane permeability but reducing aqueous solubility .

Preparation Methods

Azetidine Subunit Synthesis

The tetrahydro-2H-pyran-4-yl moiety is introduced onto an azetidine ring, which can be synthesized by reacting a suitable azetidine precursor with tetrahydropyran-containing electrophiles.

Literature suggests that azetidine rings substituted at the 3-position can be prepared via nucleophilic ring opening of epoxides or aziridines with amines bearing tetrahydropyran substituents or via cyclization of amino alcohols under dehydrating conditions.

1,2,3-Triazole Ring Formation via Click Chemistry

The CuAAC reaction is the preferred method for synthesizing 1,2,3-triazoles due to its high regioselectivity, mild conditions, and high yields.

Typically, an azide-functionalized azetidine intermediate is reacted with a terminal alkyne to form the triazole ring.

The reaction is catalyzed by copper(I) salts, often generated in situ from copper(II) sulfate and sodium ascorbate.

Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or aqueous mixtures are commonly used.

Aldehyde Functional Group Introduction

The aldehyde group at the 4-position of the triazole ring can be introduced by oxidation of the corresponding hydroxymethyl triazole intermediate.

Oxidizing agents such as manganese(IV) oxide (MnO2), pyridinium chlorochromate (PCC), or 1-hydroxy-3H-benz[d]iodoxole-1,3-dione (IBX) are commonly employed.

Reaction conditions typically involve stirring the hydroxymethyl triazole in an appropriate solvent like dichloromethane or DMSO at room temperature or slightly elevated temperatures.

For example, oxidation with MnO2 in dichloromethane at 20°C overnight can yield the aldehyde with high efficiency (up to 99% yield).

Alternative oxidations with PCC or IBX also provide good yields (78%-89%) under mild conditions.

Representative Experimental Data and Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Azetidine ring formation | Nucleophilic substitution or cyclization of amino alcohols | Not specified | Requires control of stereochemistry and substitution pattern |

| CuAAC triazole formation | Azide + terminal alkyne, Cu(I) catalyst, DMF/DMSO, RT | High (generally >85%) | Regioselective 1,4-disubstituted 1,2,3-triazole formation |

| Oxidation to aldehyde | MnO2, DCM, 20°C, overnight | 82-99 | Mild conditions, high selectivity |

| PCC, DCM, 20°C, 1.5 h | 78 | Effective oxidation with careful workup | |

| IBX, DMSO, 20°C, 4 h | 89 | Alternative oxidant, suitable for sensitive substrates |

Research Findings and Notes

The aldehyde functionality on the triazole ring is critical for further functionalization or biological activity, often serving as a handle for conjugation or derivatization.

The combination of azetidine and tetrahydropyran substituents enhances the molecule's conformational rigidity and potential bioactivity, making the synthetic route challenging but rewarding.

The use of click chemistry for triazole formation ensures high regioselectivity and functional group tolerance, which is essential for complex molecules bearing sensitive groups like tetrahydropyran and azetidine rings.

Oxidation methods must be chosen to avoid over-oxidation or degradation of the sensitive azetidine and triazole moieties. MnO2 is preferred for its mildness and selectivity.

Summary Table of Key Preparation Steps

| Synthetic Step | Typical Reagents/Conditions | Purpose | Yield Range (%) | Reference/Notes |

|---|---|---|---|---|

| Azetidine substitution | Amino alcohols, haloalkyl tetrahydropyran derivatives | Formation of azetidine with tetrahydropyran substituent | Not specified | General organic synthesis |

| Triazole ring formation | Azide + terminal alkyne, Cu(I) catalyst, DMF/DMSO, RT | Click chemistry to form 1,2,3-triazole | >85 | Widely reported CuAAC methods |

| Oxidation to aldehyde | MnO2 (DCM, 20°C), PCC, or IBX (DMSO, RT) | Conversion of hydroxymethyl to aldehyde | 78-99 | Selective oxidation methods |

This synthesis approach integrates modern organic chemistry techniques, especially click chemistry and selective oxidation, to efficiently prepare 1-(1-(tetrahydro-2H-pyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde with high purity and yield. The detailed conditions and choice of reagents ensure minimal side reactions and preserve the integrity of sensitive functional groups.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-(1-(tetrahydro-2H-pyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via a multi-step process. For example, the triazole core is often formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the tetrahydro-2H-pyran-4-yl and azetidine moieties are introduced through nucleophilic substitution or reductive amination. Key parameters include solvent choice (e.g., ethanol for improved solubility), temperature (100°C for 2 h as in ), and catalysts (sodium acetate for acid scavenging).

- Data Comparison :

| Step | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclization | Ethanol | 100 | 2 | 75–85 | |

| Substitution | DMF | 80 | 4 | 60–70 |

- Note : Ethanol minimizes side reactions compared to DMF, but DMF may enhance reactivity for sterically hindered substrates .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodology :

- NMR : - and -NMR confirm regioselectivity of the triazole ring and substitution patterns in the azetidine and pyran moieties.

- X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated in hybrid molecules with similar heterocycles ( ).

- HPLC-MS : Validates purity (>95%) and detects trace byproducts like unreacted aldehydes .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reactivity conflicts in derivatives of this compound?

- Methodology : Density functional theory (DFT) calculations and reaction path search algorithms (e.g., ICReDD’s workflow in ) can model transition states and identify energetically favorable pathways. For example, quantum chemical calculations predict steric clashes between the tetrahydro-2H-pyran and azetidine groups, guiding solvent selection or protecting group strategies.

- Case Study : AI-driven platforms like COMSOL Multiphysics enable real-time adjustments in reaction parameters (e.g., temperature ramps) to avoid intermediate decomposition .

Q. How should researchers address contradictions in reported yields or selectivity across similar triazole-carbaldehyde syntheses?

- Analysis Framework :

- Step 1 : Compare solvent polarity and catalyst loading (e.g., sodium acetate vs. triethylamine in vs. ).

- Step 2 : Evaluate steric effects using molecular dynamics simulations.

- Step 3 : Validate hypotheses via controlled experiments (e.g., replacing ethanol with THF to test solubility-driven yield discrepancies) .

Q. What strategies mitigate impurities arising from the aldehyde group’s instability during storage or reaction?

- Methodology :

- Stabilization : Store under inert atmosphere (N) at –20°C to prevent oxidation.

- In Situ Protection : Use acetal or hydrazone derivatives during synthesis, later deprotected under mild acidic conditions (e.g., HCl/EtOH) .

Methodological Resources

- Experimental Design : Follow CRDC guidelines () for reactor design (RDF2050112) and process control (RDF2050108).

- Safety Protocols : Adhere to chemical hygiene plans for advanced laboratories () when handling reactive intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.